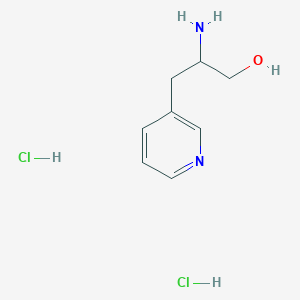

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride

Description

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted at the 3-position with a propanolamine side chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The base compound, 3-(2-aminopyridin-3-yl)propan-1-ol, has the molecular formula C₈H₁₂N₂O (MW 152.19 g/mol) and CAS number 89226-78-8 .

Properties

IUPAC Name |

2-amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-8(6-11)4-7-2-1-3-10-5-7;;/h1-3,5,8,11H,4,6,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRDSPZSRCLBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-24-9 | |

| Record name | 2-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amino and hydroxyl group precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with an appropriate alcohol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridinecarboxaldehyde, while reduction of the amino group may produce secondary amines.

Scientific Research Applications

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Amino-1,3-propanediol

- CAS : 534-03-2

- Molecular Formula: C₃H₉NO₂

- MW : 91.10 g/mol

- Key Features: A simpler aliphatic amino alcohol lacking the pyridine ring.

(R)-3-Aminopiperidine Dihydrochloride

(S)-2-Amino-3-(4-aminophenyl)propan-1-ol

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol

- Key Features : A propargyl alcohol chain and chloro-dimethoxymethyl substituents introduce steric bulk and electrophilic sites, diverging from the target compound’s simpler substitution pattern .

Data Table: Comparative Analysis

*Estimated based on base compound (MW 152.19) + 2HCl (72.92).

Research Findings and Implications

Solubility and Salt Forms: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues like 2-Amino-1,3-propanediol, enhancing bioavailability in drug formulations .

Aromatic vs. Aliphatic Systems : Pyridine-containing compounds exhibit stronger hydrogen-bonding and π-π interactions compared to aliphatic or piperidine-based analogues, influencing their utility in catalysis or receptor binding .

Substituent Effects: Halogenation (e.g., iodine in ) or aryl substitution (e.g., aminophenyl in ) diversifies reactivity and applications, such as in targeted therapies or imaging agents.

Biological Activity

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride is an organic compound that features a pyridine ring substituted with amino and hydroxyl groups. This structural arrangement bestows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C_8H_10Cl_2N_2O

- Molecular Weight : Approximately 188.65 g/mol

- Functional Groups : Amino group (-NH2), Hydroxyl group (-OH), Pyridine ring

The biological activity of 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, allowing the compound to modulate the activity of these targets. This modulation can lead to various biological effects, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neuronal signaling and offering therapeutic benefits for neurological disorders.

Biological Activities

Research has documented several biological activities associated with 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride:

Antimicrobial Properties

Studies indicate that the compound exhibits antimicrobial activity against various pathogens. Its ability to disrupt microbial cell functions is attributed to its interaction with specific cellular components.

Anticancer Effects

Preliminary investigations have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride on specific kinases. The results indicated a significant reduction in kinase activity, suggesting potential applications in cancer therapy where kinase inhibitors are crucial .

| Compound | Kinase Target | Inhibition (%) |

|---|---|---|

| 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride | Aurora A | 58% |

| 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride | AKT2 | 77% |

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of the compound, demonstrating its potential as a therapeutic agent for neurological disorders. The compound was found to enhance synaptic plasticity, which is critical for learning and memory processes.

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(pyridin-4-yl)propan-1-ol | Pyridine ring at position 4 | Similar enzyme inhibition profile |

| 3-(Pyridin-2-yl)propan-1-ol | Pyridine ring at position 2 | Lower potency in receptor binding |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : React pyridine-3-carbaldehyde with 3-aminopropan-1-ol in the presence of NaBH₄ or NaBH₃CN under inert atmosphere (N₂/Ar), followed by HCl treatment to form the dihydrochloride salt. Optimize pH (6-7) and temperature (0–4°C) to minimize side reactions like over-reduction .

- Substitution : Use 3-(pyridin-3-yl)oxirane with ammonia under high pressure (5–10 atm) to yield the amino alcohol precursor, followed by HCl salt formation. Reaction efficiency depends on solvent polarity (e.g., ethanol/water mixtures) and catalyst choice (e.g., Lewis acids like ZnCl₂) .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity (>98% by area normalization) .

- NMR : Confirm the pyridin-3-yl moiety via aromatic proton signals (δ 8.3–8.6 ppm, multiplet) and the propanol backbone (δ 3.4–3.8 ppm, CH₂; δ 1.8–2.1 ppm, NH₂) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 185.1 (free base) and [M+2HCl-H]⁺ at m/z 258.0 for the dihydrochloride form .

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

Methodological Answer:

- Stability : The dihydrochloride salt is hygroscopic; store desiccated at –20°C under argon. Decomposition occurs above 150°C, with HCl loss detected via TGA .

- Solubility : Freely soluble in water (>100 mg/mL) and methanol, sparingly soluble in DMSO. For biological assays, prepare stock solutions in PBS (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Methodological Answer:

- Chiral Resolution : Use (R)- or (S)-mandelic acid derivatives to resolve enantiomers via diastereomeric crystallization. Monitor optical rotation ([α]D²⁵ = ±15° for pure enantiomers) .

- Chiral HPLC : Employ a Chiralpak IA-3 column with hexane/isopropanol (80:20) + 0.1% DEA. Retention times differ by 1.5–2 min for enantiomers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation, 100 K) to confirm stereochemistry .

Q. What mechanisms underlie its reactivity in nucleophilic or catalytic reactions?

Methodological Answer:

- Nucleophilic Substitution : The amino group acts as a nucleophile in SN₂ reactions (e.g., alkylation with methyl iodide in DMF at 60°C). Steric hindrance from the pyridinyl group reduces reaction rates by 30–40% compared to non-aromatic analogs .

- Catalytic Applications : In asymmetric catalysis (e.g., Henry reaction), the compound serves as a chiral ligand for Cu(II) complexes. Reaction optimization requires strict control of solvent (THF > MeCN) and temperature (25°C) to achieve >90% ee .

Q. How do researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Batch Variability : Test multiple synthesis lots via LC-MS to identify impurities (e.g., oxidation by-products at the pyridine ring) that may inhibit enzyme activity .

- Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ in HEK293 cells) using fresh compound solutions to avoid hydrolysis artifacts. Differences in buffer ionic strength (e.g., 150 mM vs. 50 mM NaCl) can alter reported IC₅₀ values by 2–3 fold .

Q. What advanced techniques study its interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (kon/koff) with neuronal receptors (e.g., KD ≈ 10–100 nM for GABAₐ subtypes) .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model hydrogen bonding between the propanolamine backbone and active-site residues (e.g., Asp113 in monoamine oxidases) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Process Optimization : Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., amination steps). Residence time <5 min minimizes racemization .

- Crystallization Control : Use anti-solvent precipitation (e.g., adding MTBE to ethanol solutions) to enhance crystal uniformity. Particle size distribution (PSD) analysis via laser diffraction ensures >95% enantiomeric excess at scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.